molecular formula C20H21N3O3S B11315528 2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11315528
M. Wt: 383.5 g/mol
InChI Key: WUHUIICQSJWJBM-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the corresponding hydrazide. This hydrazide is further reacted with 4-ethoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins could contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3,4-dimethylphenoxy)acetyl)carbohydrazonoylphenyl 4-chlorobenzoate
  • 4-(2-(3,4-dimethylphenoxy)ac)carbohydrazonoyl-2-methoxyphenyl 3-bromobenzoate

Uniqueness

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its specific combination of phenoxy, ethoxy, and thiadiazole moieties

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-4-25-16-9-6-15(7-10-16)19-22-20(27-23-19)21-18(24)12-26-17-8-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

WUHUIICQSJWJBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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